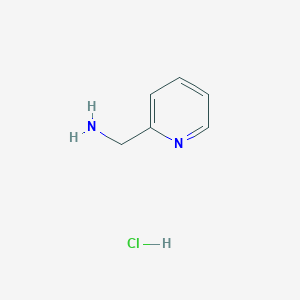

Chlorhydrate de (pyridin-2-yl)méthanamine

Vue d'ensemble

Description

Pyridin-2-ylmethanamine hydrochloride: is a chemical compound with the molecular formula C6H9ClN2 . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Applications De Recherche Scientifique

Pyridin-2-ylmethanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is used in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

Medicine: Pyridin-2-ylmethanamine hydrochloride is used in the development of pharmaceutical compounds, particularly those targeting neurological disorders.

Industry: It is employed in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mécanisme D'action

Target of Action

Pyridin-2-ylmethanamine hydrochloride, also known as 2-Picolylamine, is a complex molecule with a wide range of potential targets. It has been found to interact with Tropomyosin receptor kinase (TRK) , which is a clinically validated target for anti-tumor therapy . TRK fusion is a form of oncogenic kinase that occurs pan-cancer .

Mode of Action

The compound has been identified as a promising candidate for TRK inhibition . It blocks cellular TRK signal transduction, thereby inhibiting the vitality of TRK-dependent cells . This interaction with its target leads to changes in the cell’s behavior, specifically in terms of growth and proliferation.

Pharmacokinetics

One study found that a compound with a similar structure had acceptable pharmacokinetic properties in mice, with an oral bioavailability of 378% . This suggests that Pyridin-2-ylmethanamine hydrochloride may also have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, but further studies are needed to confirm this.

Result of Action

The primary result of Pyridin-2-ylmethanamine hydrochloride’s action is the inhibition of cell growth and proliferation in TRK-dependent cells . In a mouse model, strong inhibition of in vivo tumor growth was observed, leading to significant tumor suppression and even complete tumor regression .

Action Environment

The action of Pyridin-2-ylmethanamine hydrochloride can be influenced by various environmental factors. For instance, it has been found to undergo a ferroelectric phase transition at around 264.8 K . This suggests that temperature could potentially influence the compound’s action, efficacy, and stability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Pyridin-2-ylmethanamine hydrochloride can be synthesized through several methods. One common method involves the reaction of pyridine with formaldehyde and ammonium chloride under acidic conditions. The reaction typically proceeds as follows:

- Pyridine is reacted with formaldehyde in the presence of hydrochloric acid to form pyridin-2-ylmethanol.

- Pyridin-2-ylmethanol is then treated with ammonium chloride to yield pyridin-2-ylmethanamine hydrochloride.

Industrial Production Methods: In industrial settings, the production of pyridin-2-ylmethanamine hydrochloride often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: Pyridin-2-ylmethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form pyridin-2-ylmethanone.

Reduction: It can be reduced to form pyridin-2-ylmethanol.

Substitution: The amino group in pyridin-2-ylmethanamine hydrochloride can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Pyridin-2-ylmethanone.

Reduction: Pyridin-2-ylmethanol.

Substitution: Various substituted pyridin-2-ylmethanamine derivatives.

Comparaison Avec Des Composés Similaires

Pyridin-2-ylmethanol: Similar structure but with a hydroxyl group instead of an amino group.

Pyridin-2-ylmethanone: An oxidized form of pyridin-2-ylmethanamine.

Pyridin-2-ylmethylamine: A related compound with a similar structure but different functional groups.

Uniqueness: Pyridin-2-ylmethanamine hydrochloride is unique due to its specific functional group, which allows it to participate in a wide range of chemical reactions. Its ability to form coordination complexes with metal ions makes it particularly valuable in coordination chemistry and catalysis.

Propriétés

IUPAC Name |

pyridin-2-ylmethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2.ClH/c7-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTQQURYZPUHQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50638231 | |

| Record name | 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50638231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84359-11-5 | |

| Record name | NSC142564 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50638231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2481791.png)

![N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide](/img/structure/B2481792.png)

![N-benzyl-5-chloro-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2481796.png)

![1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2481798.png)

![N-(6-ethoxy-1,3-benzothiazol-2-yl)-10-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2481799.png)

![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2481801.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylcyclopropanecarboxamide](/img/structure/B2481802.png)

![methyl 2-(3-{3-[(4-chlorophenyl)methoxy]phenyl}-2-cyanoprop-2-enamido)benzoate](/img/structure/B2481806.png)

![2-(4-Fluorophenoxy)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2481807.png)

![1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B2481812.png)